molecular formula C14H15NO5 B14423712 Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate CAS No. 80880-60-0

Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate

Katalognummer: B14423712
CAS-Nummer: 80880-60-0
Molekulargewicht: 277.27 g/mol
InChI-Schlüssel: VNVRYXSAKPPUCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate is an organic compound with a complex structure that includes a nitrophenyl group and an oxobutanoate ester

Vorbereitungsmethoden

The synthesis of Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate typically involves the reaction of 2-nitrobenzaldehyde with isopropyl acetoacetate in the presence of a base. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 2-nitrobenzaldehyde reacts with the active methylene group of isopropyl acetoacetate to form the desired product. The reaction conditions often include the use of a solvent such as ethanol and a base like piperidine to catalyze the reaction .

Analyse Chemischer Reaktionen

Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate can be compared with similar compounds such as:

    Propan-2-yl 2-[(4-nitrophenyl)methylidene]-3-oxobutanoate: Similar structure but with the nitro group in the para position.

    Propan-2-yl 2-[(2-aminophenyl)methylidene]-3-oxobutanoate: Similar structure but with an amino group instead of a nitro group.

    Propan-2-yl 2-[(2-bromophenyl)methylidene]-3-oxobutanoate: Similar structure but with a bromo group instead of a nitro group.

These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different substituents on the phenyl ring .

Eigenschaften

CAS-Nummer

80880-60-0

Molekularformel

C14H15NO5

Molekulargewicht

277.27 g/mol

IUPAC-Name

propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C14H15NO5/c1-9(2)20-14(17)12(10(3)16)8-11-6-4-5-7-13(11)15(18)19/h4-9H,1-3H3

InChI-Schlüssel

VNVRYXSAKPPUCJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.